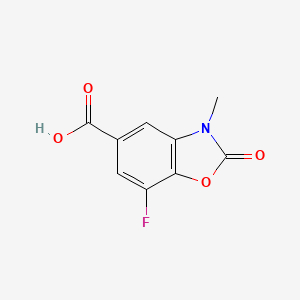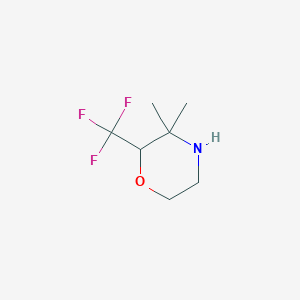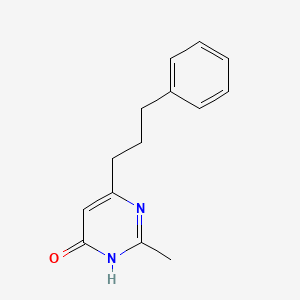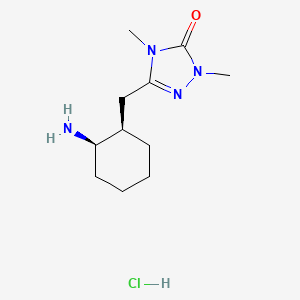
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate is a heterocyclic compound that contains a dioxazinane ring with an amino group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate and an amine. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the dioxazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and as a probe for biological pathways.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a dioxazinane ring.
tert-Butyl 4-aminopyridine-1-carboxylate: Contains a pyridine ring and is used in different applications.
tert-Butyl 2-amino-1,3,4-thiadiazole-5-carboxylate: Contains a thiadiazole ring and has different chemical properties.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H16N2O4 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-1,3,5-dioxazinane-5-carboxylate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)10-4-12-6(9)13-5-10/h6H,4-5,9H2,1-3H3 |
Clave InChI |
HDOSGAXEEMQKHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1COC(OC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)
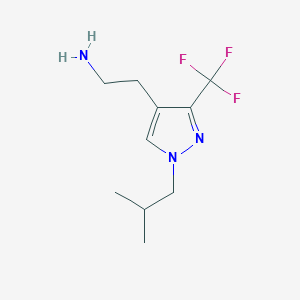
![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)
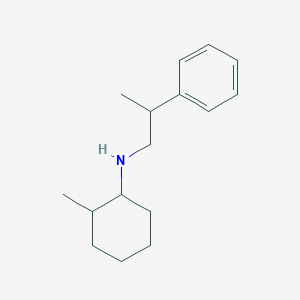

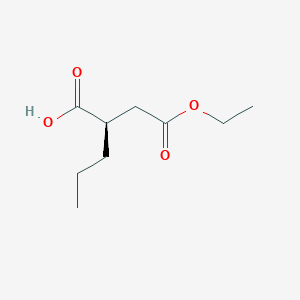
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
![N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
